Amisulpride Impurity B Amisulpride Impurity B A metabolite of Amisulpride
Brand Name: Vulcanchem
CAS No.: 148516-54-5
VCID: VC0195574
InChI: InChI=1S/C16H25N3O4S/c1-3-19-7-5-6-11(19)10-18-16(21)12-8-15(24(22,23)4-2)13(17)9-14(12)20/h8-9,11,20H,3-7,10,17H2,1-2H3,(H,18,21)
SMILES: CCN1CCCC1CNC(=O)C2=CC(=C(C=C2O)N)S(=O)(=O)CC
Molecular Formula: C16H25N3O4S
Molecular Weight: 355.46

Amisulpride Impurity B

CAS No.: 148516-54-5

Cat. No.: VC0195574

Molecular Formula: C16H25N3O4S

Molecular Weight: 355.46

Purity: > 95%

* For research use only. Not for human or veterinary use.

Amisulpride Impurity B - 148516-54-5

Specification

CAS No. 148516-54-5
Molecular Formula C16H25N3O4S
Molecular Weight 355.46
IUPAC Name 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-hydroxybenzamide
Standard InChI InChI=1S/C16H25N3O4S/c1-3-19-7-5-6-11(19)10-18-16(21)12-8-15(24(22,23)4-2)13(17)9-14(12)20/h8-9,11,20H,3-7,10,17H2,1-2H3,(H,18,21)
SMILES CCN1CCCC1CNC(=O)C2=CC(=C(C=C2O)N)S(=O)(=O)CC
Appearance Solid powder

Introduction

Chemical Structure and Properties

Amisulpride Impurity B is chemically designated as 4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulphonyl)-2-hydroxybenzamide . This compound has the molecular formula C16H25N3O4S and a molecular weight of 355.46 g/mol. It is structurally related to amisulpride, with the primary difference being a hydroxyl group at the 2-position of the benzamide ring instead of the methoxy group found in amisulpride .

The chemical structure features several key components:

  • A benzamide core with amino and ethylsulphonyl substituents

  • A hydroxyl group at the 2-position (distinguishing it from amisulpride)

  • An ethylpyrrolidine moiety connected via a methylamide linkage

The structural relationship between Amisulpride Impurity B and amisulpride explains its significant role in pharmaceutical analysis, as this compound may form during synthesis, storage, or degradation of amisulpride formulations .

Comparative Properties

The table below compares the key properties of Amisulpride Impurity B with the parent compound amisulpride:

PropertyAmisulpride Impurity BAmisulpride
Chemical Name4-amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulphonyl)-2-hydroxybenzamide4-Amino-N-[[(2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-(ethylsulphonyl)-2-methoxybenzamide
Molecular FormulaC16H25N3O4SC17H27N3O4S
Molecular Weight355.46 g/mol369.48 g/mol
CAS Number148516-54-5Not specified in sources
Key Structural FeatureHydroxyl group at 2-positionMethoxy group at 2-position

This comparative analysis highlights the subtle yet significant structural differences that distinguish the impurity from the parent compound .

Analytical Methods for Detection

The detection and quantification of Amisulpride Impurity B in pharmaceutical formulations represent critical aspects of quality control in pharmaceutical manufacturing. Several analytical approaches have been developed and optimized for this purpose.

Role in Pharmaceutical Research

Amisulpride Impurity B plays several crucial roles in pharmaceutical research and quality control processes:

Reference Standard for Quality Control

Identification in Pharmaceutical Formulations

The precise identification of impurities in pharmaceutical formulations is essential for quality control and regulatory compliance. Research employing advanced analytical techniques has contributed significantly to the identification and characterization of Amisulpride Impurity B and other related compounds.

Using ultra high pressure liquid chromatography coupled with high resolution mass spectrometry, researchers have identified six impurities of amisulpride through MS/MS fragmentation analysis . Among these, one impurity was identified as the main impurity (Imp-1) and could be regarded as the primary impurity "marker" for the analyzed formulations .

Additionally, this research led to the discovery of a new impurity of amisulpride, with the proposed chemical structure of 4-amino-5-(ethylsulfinyl)-2-methoxy-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide . This finding highlights the ongoing nature of research in this field and the potential for discovering additional impurities through advanced analytical methodologies.

The untargeted chemometric methodology applied in this research represents a sophisticated approach to impurity profiling, allowing for comprehensive analysis and pattern recognition in pharmaceutical formulations .

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